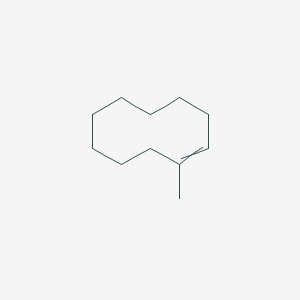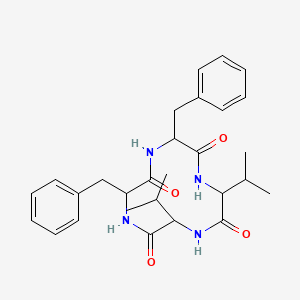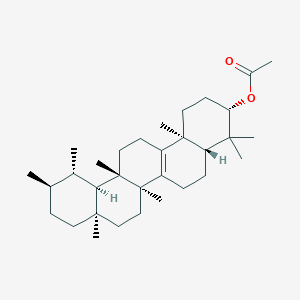
Isobauerenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobauerenyl acetate is a triterpenoid compound that belongs to a large and structurally diverse class of natural products. Triterpenoids are abundant in the plant kingdom, especially in higher plants. This compound is known for its unique structural properties and its occurrence in various natural sources.
Vorbereitungsmethoden
Isobauerenyl acetate can be synthesized through the esterification of bauerenyl acetate. The synthetic route involves the use of specific catalysts and reaction conditions to achieve the desired product. One common method involves the use of sulfuric acid as a catalyst in the esterification process. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Isobauerenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its inertness to selenium dioxide and acetic acid even under drastic conditions. This inertness is attributed to its proposed conformations, which reflect the relative stability of the compound. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Isobauerenyl acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of triterpenoids under various conditions. In biology, it is investigated for its potential biological activities, including antimicrobial and antitumor properties. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, this compound is used in the synthesis of other valuable compounds and as a fragrance ingredient in perfumery.
Wirkmechanismus
The mechanism of action of isobauerenyl acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical pathways, including those involved in cell signaling and metabolism. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in key physiological processes.
Vergleich Mit ähnlichen Verbindungen
Isobauerenyl acetate is similar to other triterpenoid compounds, such as bauerenyl acetate and isobornyl acetate. it is unique in its structural properties and reactivity. Unlike bauerenyl acetate, which undergoes oxidation to form a heteroannular diene, this compound remains inert under similar conditions. This difference in reactivity highlights the unique conformational stability of this compound. Other similar compounds include various triterpenes found in higher plants, each with distinct structural features and biological activities.
Eigenschaften
CAS-Nummer |
18541-62-3 |
|---|---|
Molekularformel |
C32H52O2 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
[(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h20-21,25-27H,10-19H2,1-9H3/t20-,21+,25+,26+,27-,29-,30-,31-,32+/m1/s1 |
InChI-Schlüssel |
GXGXUGKOSZFXNS-AULXUAOGSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C4=C(CC[C@]3([C@@H]2[C@H]1C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)OC(=O)C)C)C)C |
Kanonische SMILES |
CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)OC(=O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


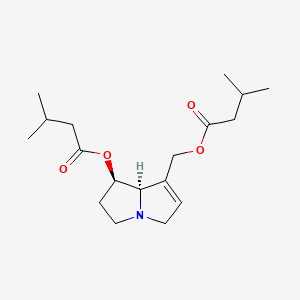
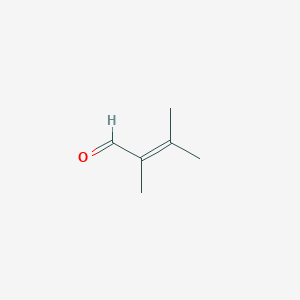
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
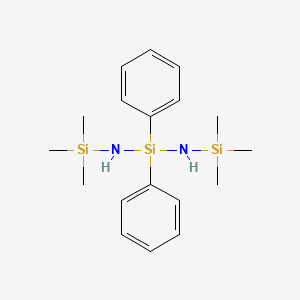
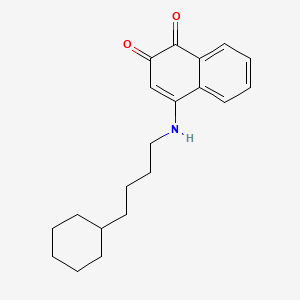
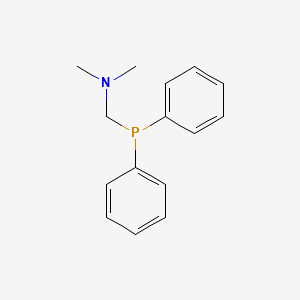
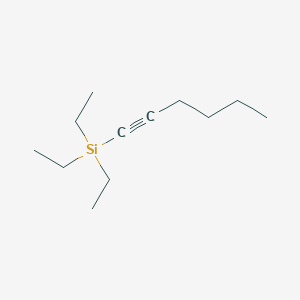


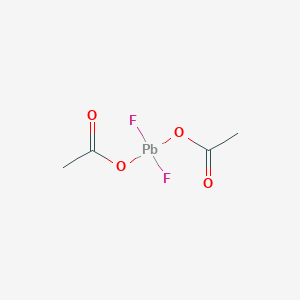
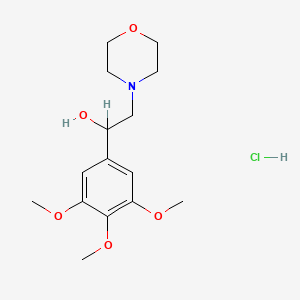
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
